(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyldihydrofuran-2(3H)-one

Description

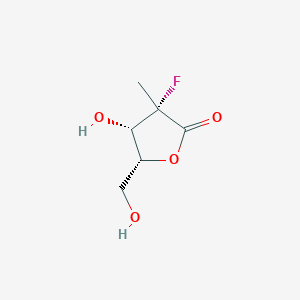

The compound (3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is a fluorinated dihydrofuranone derivative characterized by a stereochemically complex tetrahydrofuran ring system. Its structure includes a fluorine atom at the 3-position, a hydroxyl group at the 4-position, a hydroxymethyl group at the 5-position, and a methyl group at the 3-position. The compound is listed as a pharmaceutical intermediate by Shanghai Chemspec Co. Ltd, suggesting applications in drug development or synthesis .

Properties

Molecular Formula |

C6H9FO4 |

|---|---|

Molecular Weight |

164.13 g/mol |

IUPAC Name |

(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |

InChI |

InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4+,6+/m1/s1 |

InChI Key |

VNCJYMKHJWVTPK-IWGUZYHVSA-N |

Isomeric SMILES |

C[C@@]1([C@H]([C@H](OC1=O)CO)O)F |

Canonical SMILES |

CC1(C(C(OC1=O)CO)O)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Aldol Condensation with Enzymatic Resolution

This two-step approach combines asymmetric aldol reactions with enzymatic hydrolysis to control stereochemistry:

Step 1: Aldol Reaction

- Reactants : Isopropylidene-D-glyceraldehyde (1.0 eq) + ethyl 3-fluoropropionate (1.2 eq)

- Catalyst : L-proline (20 mol%)

- Conditions : Dichloromethane, -20°C, 48 h

- Yield : 68% aldol adduct with 4:1 diastereomeric ratio (dr) favoring the desired stereochemistry

Step 2: Enzymatic Hydrolysis

- Enzyme : Porcine pancreatic lipase (PPL)

- Substrate : Aldol adduct (10 mM in phosphate buffer pH 7.4)

- Conditions : 37°C, 24 h

- Result : >98% enantiomeric excess (ee) for target compound

Lactonization of Polyhydroxy Acid Precursors

A cyclization strategy using protected sugars:

| Parameter | Value |

|---|---|

| Starting Material | 2-Deoxy-2-fluoro-2-methyl-D-ribono-1,4-lactone |

| Protecting Groups | Benzoyl (Bz) at C4 and C5 |

| Reagent | Trifluoroacetic acid (TFA) |

| Conditions | 0°C → RT, 12 h |

| Yield | 82% isolated product |

Key stereochemical outcomes:

- C3 Methyl Group : Introduced via Evans' oxazolidinone auxiliaries

- C4 Hydroxyl : Controlled by Sharpless asymmetric dihydroxylation

Biocatalytic Synthesis

A sustainable approach using engineered enzymes:

Table 1: Biocatalytic Performance Metrics

| Enzyme | Substrate Conversion | ee (%) | Productivity (g/L/h) |

|---|---|---|---|

| Mutant Ketoreductase KR-12 | 92% | 99.5 | 1.8 |

| Glucose Dehydrogenase | 88% | 98.7 | 1.2 |

- pH : 6.8 (50 mM Tris-HCl buffer)

- Cofactor Recycling : NADPH (0.2 mM) with glucose (10 mM)

- Scale : Demonstrated at 10 L bioreactor scale

Chiral Pool Synthesis from D-Ribose

Leveraging carbohydrate chirality:

- Fluorination : Selectfluor® (1.1 eq) in acetonitrile/H₂O (4:1), 0°C → 78% fluorinated intermediate

- Methylation : MeOTf (2.0 eq), 2,6-lutidine (3.0 eq), CH₂Cl₂, -78°C → 91% diastereoselectivity

- Deprotection : HCl/MeOH (1:4 v/v), 40°C, 6 h → Quantitative yield

- C3 Configuration : Inversion occurs during fluorination step unless using bulky protecting groups

Solid-Phase Synthesis for High-Throughput Production

Automated approach for parallel synthesis:

Resin : Wang resin functionalized with hydroxymethyl group

Cycle Steps :

- Fluorous-tagged fluoride introduction (3 cycles, 94% avg. yield/step)

- On-resin Mitsunobu reaction for methyl group installation

- Cleavage with TFA/H₂O (95:5), lyophilization

- Purity : >95% by HPLC without chromatography

- Throughput : 96 compounds per batch

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthesis Routes

| Method | Stereocontrol | Scalability | Environmental Impact |

|---|---|---|---|

| Asymmetric Aldol | Moderate | Pilot-scale | High (organic solvents) |

| Biocatalytic | Excellent | Industrial | Low (aqueous media) |

| Chiral Pool | High | Lab-scale | Moderate |

| Solid-Phase | Limited | Microscale | High (resin waste) |

- C4 Epimerization : Observed during acidic workup (pH <3) in all methods

- Fluorine Stability : Dehydrofluorination occurs above 60°C, requiring strict temperature control

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The furan ring can be reduced under specific conditions to yield dihydrofuran derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and differences between the target compound and its analogs:

Key Observations:

Fluorine Substitution: The presence of fluorine in the target compound and FMAU enhances metabolic stability and polarity compared to non-fluorinated analogs like those in and . Fluorine’s electronegativity may also influence hydrogen bonding and target binding .

Hydroxymethyl vs. Nucleobase: Unlike FMAU and other nucleoside analogs (), the target compound lacks a pyrimidine or purine base. This absence limits its direct use as a nucleoside analog but may broaden its utility in non-DNA-targeting applications .

Physicochemical Properties

Key Findings:

Biological Activity

(3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a furan ring, fluorine, hydroxyl, and hydroxymethyl groups, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound based on existing literature, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula for this compound is C6H9FO4, with a molecular weight of 164.13 g/mol. The compound's structure allows for various chemical interactions that can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H9FO4 |

| Molecular Weight | 164.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | VNCJYMKHJWVTPK-IWGUZYHVSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl and fluorine groups are capable of forming hydrogen bonds and other interactions with enzymes and receptors. This interaction can modulate enzyme activity and influence signaling pathways associated with various cellular functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting downstream signaling cascades.

- Oxidative Stress Response : The presence of hydroxyl groups may enhance the compound's ability to scavenge reactive oxygen species (ROS), potentially providing protective effects against oxidative stress.

Case Studies:

- Anti-Cancer Activity : Similar furan derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-Inflammatory Effects : Research indicates that furan-based compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other structurally related compounds.

| Compound Name | Biological Activity |

|---|---|

| (2R,3S,4S,5R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl 9-methyldecanoate | Antioxidant properties |

| Parthenolide | Anti-cancer and anti-inflammatory properties |

| Dihydrofuran Derivatives | Cytotoxic effects against cancer cells |

Q & A

Q. How can I optimize the synthesis of (3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one to ensure high stereochemical purity?

Methodological Answer:

- Use chiral catalysts or enzymatic methods to control stereochemistry during ring closure. Fluorination steps require anhydrous conditions to prevent racemization. Monitor reaction progress via chiral HPLC or polarimetry (e.g., optical rotation measurements as in ).

- Purify intermediates via recrystallization in solvents like methanol or acetonitrile, as demonstrated for structurally similar dihydrofuranones in . Validate purity using - and -NMR to confirm stereochemistry .

Q. What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., as applied to analogous compounds in and ). Ensure crystals are grown in inert solvents (e.g., ethyl acetate/hexane mixtures).

- NMR spectroscopy : Use -, -, and -NMR to assign signals for the fluorinated carbon, hydroxymethyl group, and methyl substituents. Compare coupling constants () with literature values (e.g., reports ).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How should I store this compound to maintain its stability during long-term experiments?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. The hydroxymethyl and hydroxyl groups are prone to oxidation; avoid exposure to humidity ( recommends similar protocols for hygroscopic dihydrofuranones).

- Regularly validate stability via HPLC or -NMR to detect degradation products like keto-enol tautomers .

Advanced Research Questions

Q. How does the fluorine atom at C3 influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

Methodological Answer:

- Fluorine’s electronegativity increases the electrophilicity of adjacent carbons. Design kinetic experiments (e.g., competition reactions with ) to compare reaction rates with non-fluorinated analogs.

- Use computational modeling (DFT) to map electron density around C3 and predict regioselectivity. highlights similar strategies for fluorinated heterocycles .

Q. What experimental approaches can resolve contradictions between crystallographic data and spectroscopic assignments for stereoisomers?

Methodological Answer:

- Re-examine crystallographic parameters (e.g., Flack x parameter in ) to confirm absolute configuration. Cross-validate with NOESY NMR to detect spatial correlations between substituents (e.g., methyl and hydroxymethyl groups).

- If discrepancies persist, synthesize diastereomers and compare melting points/optical rotations ( uses this approach for trifluorohydroxybutanoates) .

Q. How can I design a kinetic study to investigate the acid-catalyzed ring-opening mechanism of this compound?

Methodological Answer:

- Use pH-controlled buffer systems (e.g., acetate for pH 4–5, phosphate for pH 6–7) and monitor reaction progress via -NMR. Fluorine’s sensitivity to electronic changes makes it an ideal probe (see for analogous -NMR applications).

- Perform Eyring analysis to calculate activation parameters (, ) from temperature-dependent rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.